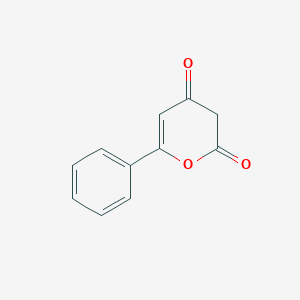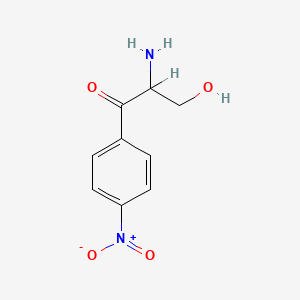![molecular formula C19H15NO3 B14737613 2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole CAS No. 6296-56-6](/img/structure/B14737613.png)
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as acetic acid or a metal catalyst like titanium dioxide (TiO2) under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole has been studied for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound may also interact with microbial cell membranes or enzymes, leading to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its broad range of biological activities.
2-Phenylbenzoxazole: A derivative with similar structural features but different substituents, leading to variations in biological activity.
2-(4-Methoxyphenyl)benzoxazole: Another derivative with a methoxy group at a different position, affecting its chemical and biological properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
6296-56-6 |
|---|---|
Molekularformel |
C19H15NO3 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)benzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C19H15NO3/c1-21-15-9-8-13(11-17(15)22-2)19-20-18-14-6-4-3-5-12(14)7-10-16(18)23-19/h3-11H,1-2H3 |
InChI-Schlüssel |
OQCLFYAMGYCFGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
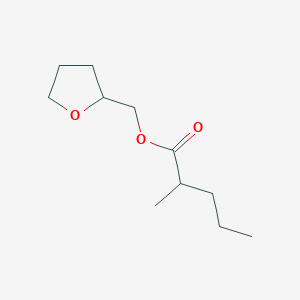

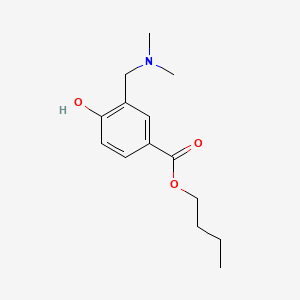

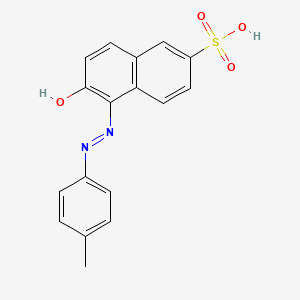
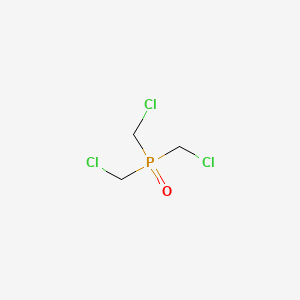

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
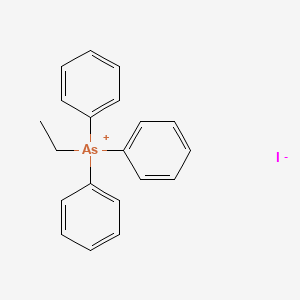
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
